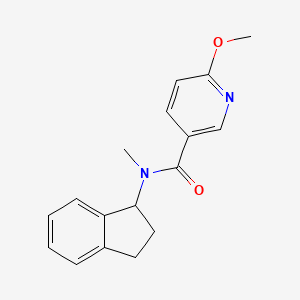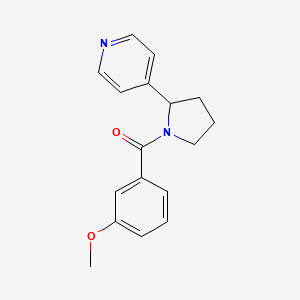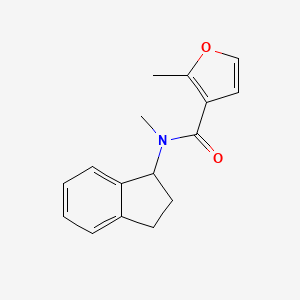
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide, also known as DIF-3M or DIF-3, is a synthetic compound that has recently gained attention in scientific research for its potential applications. This compound is a member of the furanocarboxamide family and has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to work by modulating various signaling pathways within cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in regulating the expression of antioxidant and detoxification enzymes. N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively simple synthesis process, which allows for large-scale production. In addition, the compound has been shown to have a wide range of biological activities, making it a versatile tool for scientific research. However, one limitation of using N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a biocontrol agent in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is a multi-step process that involves the reaction of 2,3-dihydroindene with dimethylfuran-3-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with ammonia to yield the final product. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has shown promise in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been investigated for its potential use in agriculture as a biocontrol agent against plant pathogens.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-13(9-10-19-11)16(18)17(2)15-8-7-12-5-3-4-6-14(12)15/h3-6,9-10,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIKQLRMAHFBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

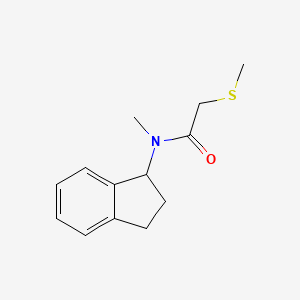
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
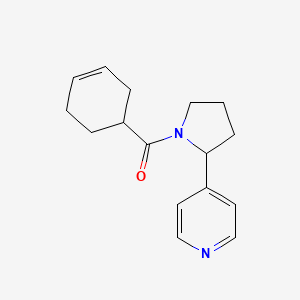
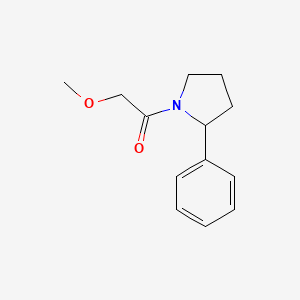

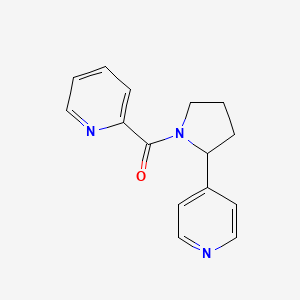
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

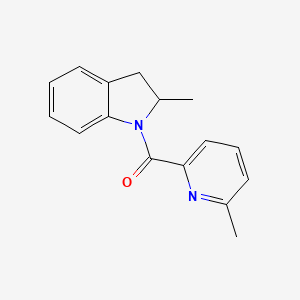
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
